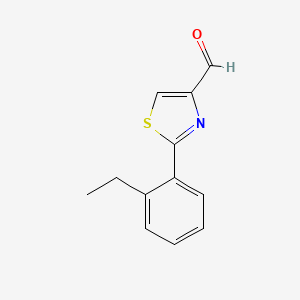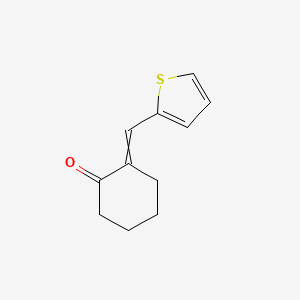
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethyl group attached to the phenyl ring and an aldehyde group at the fourth position of the thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-ethylbenzaldehyde with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.
Major Products:
Oxidation: 2-(2-Ethyl-phenyl)-thiazole-4-carboxylic acid.
Reduction: 2-(2-Ethyl-phenyl)-thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It can be used in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug design and development.
Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
2-(2-Ethyl-phenyl)-thiazole-4-carbaldehyde can be compared with other thiazole derivatives:
2-Phenyl-thiazole-4-carbaldehyde: Lacks the ethyl group, which may affect its reactivity and biological activity.
2-(2-Methyl-phenyl)-thiazole-4-carbaldehyde: The presence of a methyl group instead of an ethyl group can influence its chemical properties and applications.
2-(2-Chloro-phenyl)-thiazole-4-carbaldehyde:
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiazole derivatives.
Eigenschaften
CAS-Nummer |
885279-53-8 |
|---|---|
Molekularformel |
C12H11NOS |
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
2-(2-ethylphenyl)-1,3-thiazole-4-carbaldehyde |
InChI |
InChI=1S/C12H11NOS/c1-2-9-5-3-4-6-11(9)12-13-10(7-14)8-15-12/h3-8H,2H2,1H3 |
InChI-Schlüssel |
DCWZGBQXMBBOGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=CC=C1C2=NC(=CS2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-5-methyl-1H-benzo[D]imidazole](/img/structure/B8271018.png)


![2-[(tert-Butoxycarbonyl)amino]cyclohex-3-ene-1-carboxylic acid](/img/structure/B8271047.png)




![1-[2-Amino-1-(2,5-dimethoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271089.png)
![1-[2-Amino-1-(3-phenoxy-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271095.png)
![1-[2-Amino-1-(3-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271101.png)
![1-[2-Amino-1-(4-chloro-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B8271102.png)


